2-(3-methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[2.2.1]heptane hydrochloride
Description
2-(3-methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic amine derivative featuring a rigid norbornane-like scaffold fused with a nitrogen atom at the 7-position. The compound incorporates a 3-methyl-1,2,4-oxadiazole substituent at the 2-position of the bicyclic framework. This structure confers unique stereoelectronic properties, including enhanced conformational rigidity and resistance to hydrolysis, as observed in related 7-azabicyclo[2.2.1]heptane derivatives . The hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its synthesis typically involves cyclization reactions or substitution on preformed bicyclic amines, as exemplified in patent literature .
Properties
IUPAC Name |
5-(7-azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-5-10-9(13-12-5)7-4-6-2-3-8(7)11-6;/h6-8,11H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVGSYNAFWDRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC3CCC2N3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241140-36-1 | |
| Record name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[2.2.1]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[22One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in a basic medium, such as NaOH in DMSO . This reaction proceeds through the formation of O-acyl amidoximes, which then undergo cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed on the oxadiazole ring or the azabicycloheptane moiety using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or amines in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while reduction can produce reduced forms of the oxadiazole ring or the azabicycloheptane moiety .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds containing oxadiazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, potentially serving as lead compounds for developing new antibiotics .
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. The structural features of oxadiazoles are known to influence biological activity, and compounds with similar structures have been reported to inhibit the proliferation of cancer cells .
- Neurological Research : The bicyclic structure may also have implications in neuropharmacology. Compounds with azabicyclo structures are often investigated for their effects on neurotransmitter systems, which could lead to advancements in treatments for neurological disorders .
Materials Science Applications
- Polymer Chemistry : The unique chemical structure allows for potential applications in polymer synthesis. The incorporation of oxadiazole units into polymers can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .
- Liquid Crystals : Compounds featuring oxadiazole functionalities are known to exhibit liquid crystalline behavior, which is useful in the development of advanced display technologies .
Agricultural Chemistry Applications
- Pesticidal Properties : The compound's bioactive characteristics suggest potential use as a pesticide or herbicide. Studies on similar oxadiazole derivatives have indicated effectiveness against specific pests and pathogens affecting crops .
Case Study 1: Antimicrobial Efficacy
A study published in Molecules demonstrated that derivatives of oxadiazole showed potent activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the oxadiazole ring could enhance antibacterial activity significantly .
Case Study 2: Anticancer Activity
In a separate investigation, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. One derivative exhibited an IC50 value comparable to standard chemotherapeutic agents, suggesting its potential as a candidate for further development .
Mechanism of Action
The mechanism of action of 2-(3-methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of nitrogen-containing bicyclic scaffolds with diverse biological and chemical applications. Key structural analogues include:
Key Observations :
- Rigidity and Stability: The 7-azabicyclo[2.2.1]heptane core in the target compound adopts a boat conformation, enhancing steric protection of the amide bond and reducing hydrolysis rates compared to monocyclic analogues like piperidine derivatives .
Physicochemical Properties
- Hydrolysis Resistance: Kinetic studies show that 7-azabicyclo[2.2.1]heptane amides exhibit 10–50× slower base-catalyzed hydrolysis rates than monocyclic amides (e.g., piperidine derivatives), attributed to steric hindrance and pyramidalization of the nitrogen atom .
- Solubility : The hydrochloride salt form enhances aqueous solubility (>50 mg/mL in water) compared to neutral bicyclic analogues like unsubstituted 7-azabicyclo[2.2.1]heptane .
Biological Activity
The compound 2-(3-methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[2.2.1]heptane hydrochloride (CAS Number: 1561078-46-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C9H14ClN3O |
| Molar Mass | 179.22 g/mol |
| Density | 1.187 g/cm³ (predicted) |
| Boiling Point | 318.4 °C (predicted) |
| pKa | 9.47 (predicted) |
Structure
The structure of the compound features a bicyclic framework with an oxadiazole moiety, which may contribute to its biological activity.
Pharmacological Properties
Research indicates that compounds similar to This compound exhibit various pharmacological effects:
- Dopamine Receptor Modulation : Studies on related azabicyclo compounds have shown that they can act as ligands at dopamine receptors, particularly the D3 subtype, which is implicated in several neuropsychiatric disorders .
- Antimicrobial Activity : Heterocyclic compounds have been evaluated for their antibacterial properties. For example, derivatives of azabicyclo compounds have demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of similar compounds on various cell lines, revealing varying degrees of toxicity depending on the structural modifications made to the azabicyclo framework .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components:
- Oxadiazole Substitution : The presence of the 3-methyl-1,2,4-oxadiazol moiety is crucial for enhancing binding affinity at target receptors.
- Bicyclic Framework : The rigidity provided by the bicyclic structure contributes to the overall pharmacological profile, affecting binding interactions with biological targets.
Study 1: Dopamine D3 Receptor Antagonism
A study evaluated various stereoisomers of azabicyclo derivatives for their binding affinities at the dopamine transporter. The results indicated that certain configurations exhibited significant antagonistic properties, suggesting potential therapeutic applications in treating conditions like schizophrenia and addiction .
Study 2: Antimicrobial Efficacy
A series of azabicyclo compounds were synthesized and tested against multiple bacterial strains. Notably, some derivatives showed potent activity against antibiotic-resistant strains, highlighting their potential as new antimicrobial agents .
Study 3: Cytotoxicity Assessment
In vitro assays conducted on rat brain striatum primary neurons indicated that certain azabicyclo derivatives had low cytotoxicity profiles. This suggests a favorable safety margin for further development in therapeutic applications .
Q & A
Q. Methodological
- Crystallization : Optimize solvent polarity (e.g., ethanol/water gradients) for hydrochloride salts .
- Chromatography : Use reverse-phase C18 columns with ion-pairing agents (e.g., TFA) for polar intermediates .
- Distillation : For volatile byproducts, fractional distillation under reduced pressure is effective .
How to expand substrate scope in catalytic amination?
Advanced
Palladium-catalyzed cross-coupling tolerates diverse heteroaryl halides (e.g., pyridyl, thienyl). Key parameters:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
